PC-PEG11-Azide
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Overview
Description
PC-PEG11-Azide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC-PEG11-Azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically begins with the functionalization of PEG with azide groups. This is achieved by reacting PEG with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under mild conditions to ensure the stability of the azide groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as column chromatography and recrystallization to obtain high-purity this compound suitable for research and development applications .
Chemical Reactions Analysis
Types of Reactions
PC-PEG11-Azide primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group, forming a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN, also forming a triazole linkage.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
PC-PEG11-Azide has a wide range of applications in scientific research:
Mechanism of Action
PC-PEG11-Azide exerts its effects through click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. In the context of PROTACs, the linker joins two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
PC-PEG11-Azide is unique due to its polyethylene glycol backbone, which imparts water solubility and biocompatibility. Similar compounds include:
PC-PEG4-Azide: A shorter PEG linker with similar click chemistry properties.
PC-PEG8-Azide: An intermediate-length PEG linker with similar applications.
PC-PEG12-Azide: A longer PEG linker offering increased flexibility and solubility.
This compound stands out due to its optimal length, balancing flexibility and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[5-(1-hydroxyethyl)-2-methoxy-4-nitrophenoxy]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N5O17/c1-32(43)33-30-36(35(47-2)31-34(33)42(45)46)59-7-3-4-37(44)39-5-8-48-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-6-40-41-38/h30-32,43H,3-29H2,1-2H3,(H,39,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIPHHAKWDGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N5O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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